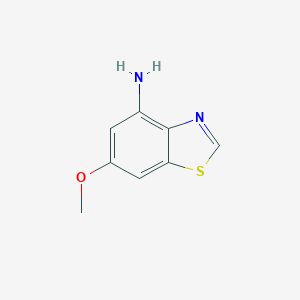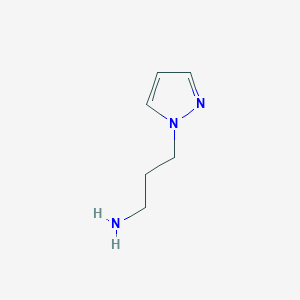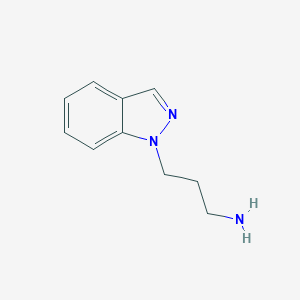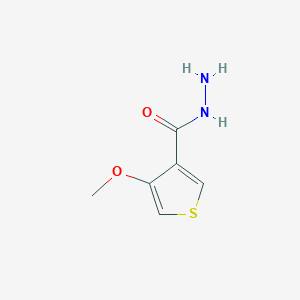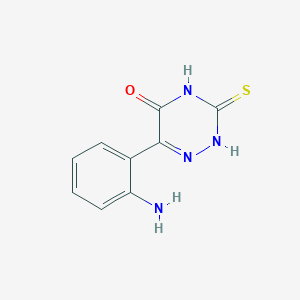
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
The compound “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains an aminophenyl group, a mercapto group, and a triazinone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They often involve changes in the structure of the molecule, such as the formation or breaking of chemical bonds . The specific reactions that “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” undergoes would depend on its molecular structure and the conditions under which it is studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” can be analyzed using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis for Pharmacological Applications
A study detailed a rapid, efficient, and solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation. This process facilitated the creation of new fused heterobicyclic nitrogen systems with potential pharmacological activity, including anticancer agents against different cancer cell lines Saad, Youssef, & Mosselhi, 2011.
Antibacterial Agents Synthesis
Another study focused on synthesizing fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Compounds derived from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones showed promising antibacterial activity in preliminary screenings Holla, Bhat, & Shetty, 2003.
Novel Tetrazepine Derivatives Synthesis
Research into the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to various novel derivatives, including tetrazepines, has been documented. These synthetic pathways highlight the compound's versatility as a precursor for developing new chemical entities with potential biological activity Vahedi, Rajabzadeh, & Farvandi, 2010.
Anticancer Activity Studies
A particular focus has been placed on the synthesis of derivatives with anticancer properties. For instance, the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates yielded compounds exhibiting pronounced cytostatic activity against various cancer cell lines Voskoboynik, Shishkina, & Kovalenko, 2018.
Antimicrobial and Antitumor Activities
Further studies have demonstrated the compound's utility in synthesizing new biologically active molecules with antimicrobial and antitumor activities. These efforts highlight the potential of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one as a cornerstone for developing therapeutics Holla et al., 1998; Holla et al., 1999.
Safety And Hazards
Zukünftige Richtungen
The future directions for research on a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” would depend on the results of initial studies. If the compound shows promising properties, it might be studied further for potential applications in fields such as medicine, materials science, or chemical synthesis .
Eigenschaften
IUPAC Name |
6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIBJNEKJDVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351925 | |
| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one | |
CAS RN |
27161-64-4 | |
| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

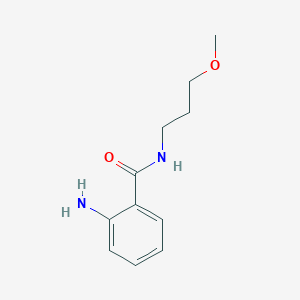


![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)


